3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one
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Overview
Description
3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a naphthalene ring system substituted with a decylsulfanyl group and an anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one typically involves the condensation of 2-(decylsulfanyl)aniline with naphthalen-2(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of continuous flow reactors and other advanced technologies to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring or the anilino group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: This compound shares a similar structure with a furan ring instead of a naphthalene ring.
Indole Derivatives: Compounds like indole derivatives also exhibit similar chemical properties and applications.
Uniqueness
3-{[2-(Decylsulfanyl)anilino]methylidene}naphthalen-2(3H)-one is unique due to its specific substitution pattern and the presence of both a decylsulfanyl group and an anilino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
142913-04-0 |
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Molecular Formula |
C27H33NOS |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-[(2-decylsulfanylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C27H33NOS/c1-2-3-4-5-6-7-8-13-18-30-27-17-12-11-16-25(27)28-21-24-19-22-14-9-10-15-23(22)20-26(24)29/h9-12,14-17,19-21,29H,2-8,13,18H2,1H3 |
InChI Key |
FJPOATPWVSRANU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=CC=C1N=CC2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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